2-Amino-5-nitrobenzotrifluoride
Overview
Description
4-Nitro-2-(trifluoromethyl)aniline undergoes diazotization and coupling with:
- N-hydroxyalkylamino-5-napthols
- pyrazolones and naptholsulphonic acids
- N-(2-cyanoethyl)-N-(hydroxyalkyl)anilines
Scientific Research Applications
Electrochemical Analysis : The voltammetric behavior of nitro compounds related to 2-Amino-5-nitrobenzotrifluoride, such as 2-amino-6-nitrobenzothiazole and 5-nitrobenzimidazole, has been investigated for their determination in environmental samples like drinking and river waters (Deýlová, Vyskočil, & Barek, 2014).
Polymer Synthesis : this compound is used in synthesizing fluorinated polyimides with applications in electronics due to their solubility, thermal stability, and low dielectric constants (Yang, Su, & Wu, 2004).
Continuous-Flow Synthesis : An efficient and safe continuous-flow synthesis method for 5-fluoro-2-nitrobenzotrifluoride, a related compound, has been developed, showcasing advancements in manufacturing fine chemicals and pharmaceutical intermediates (Chen et al., 2020).
Crystal Structure Analysis : The crystal structure of compounds like 5-amino-2-nitrobenzoic acid, which share structural similarities with this compound, has been studied to understand molecular interactions and properties (Mrozek & Głowiak, 2004).
Contamination Detection : Techniques have been developed to determine the contamination of 2-amino-5-nitrobenzophenone, a compound related to this compound, in pharmaceuticals (Hornyák & Székelyhidi, 1980).
Synthesis of Organic Intermediates : Research on the synthesis of benzoic acids intermediates, including 2-amino-5-nitrobenzoic acids, highlights the significance of these compounds in the development of fine chemical intermediates (Zhang, 2012).
Fluorescence and Colorimetric Sensing : A study on 7-Nitrobenzo-2-oxa-1,3-diazole derivatives shows applications in selective fluorescent and colorimetric sensing for metal ions like Hg2+ (Ruan, Maisonneuve, & Xie, 2011).
Energetic Material Synthesis : Derivatives of benzothiazoles, similar in structure to this compound, have been synthesized for potential use as energetic materials (Racané et al., 2006).
Molecular Electronic Devices : The use of nitroamine redox centers, similar to those in this compound, in molecular electronic devices has been demonstrated to exhibit negative differential resistance (Chen, Reed, Rawlett, & Tour, 1999).
Safety and Hazards
Properties
IUPAC Name |
4-nitro-2-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)11/h1-3H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTZLWVITTVZGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50153095 | |
Record name | 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50153095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121-01-7 | |
Record name | 4-Nitro-2-(trifluoromethyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50153095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-α,α,α-trifluoro-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic route described in the paper "An Efficient Synthesis of 2-(2,2-difluoroethoxy)-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) Benzenesulfonamide: Penoxsulam"? []
A1: The paper outlines a novel and efficient nine-step synthesis of Penoxsulam, a potent herbicide, utilizing 4-Nitro-2-(trifluoromethyl)aniline as a starting material. [] The significance lies in the improved efficiency of this method compared to previous approaches. It offers a shorter reaction time, milder reaction conditions, easier purification, and a doubled overall yield (22.9%). [] This advancement holds promise for more cost-effective and environmentally friendly production of Penoxsulam.
Q2: How does the incorporation of 4-Nitro-2-(trifluoromethyl)aniline into bioconjugates contribute to their potential as photochemotherapeutic agents? []
A2: The research paper "NO Photoreleaser-Deoxyadenosine and -Bile Acid Derivative Bioconjugates as Novel Potential Photochemotherapeutics" explores the use of 4-Nitro-2-(trifluoromethyl)aniline as a photolabile nitric oxide (NO) donor. [] The compound is incorporated into bioconjugates containing 2'-deoxyadenosine and ursodeoxycholic acid derivatives. Upon exposure to visible light, these conjugates effectively release NO. [] This controlled release of NO, a known cytotoxic agent, under light activation makes these bioconjugates promising candidates for photochemotherapeutic applications, potentially offering targeted cancer treatment with reduced side effects.
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